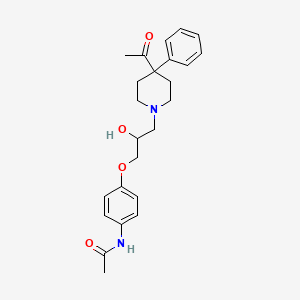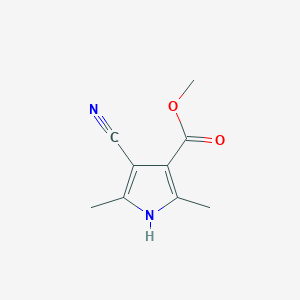![molecular formula C18H29ClO2 B13770254 [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene CAS No. 66028-00-0](/img/structure/B13770254.png)
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is an organic compound with the molecular formula C18H29ClO2 It is known for its unique structure, which includes a benzene ring substituted with two 2-methylpropyl groups and a 2-(2-chloroethoxy)ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene typically involves the reaction of 2-(2-chloroethoxy)ethanol with bis(2-methylpropyl)benzene in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(2-Chloroethoxy)ethoxy]benzene
- Bis(2-methylpropyl)benzene
- [2-(2-Chloroethoxy)ethoxy]ethylbenzene
Uniqueness
[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Eigenschaften
CAS-Nummer |
66028-00-0 |
|---|---|
Molekularformel |
C18H29ClO2 |
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
1-[2-(2-chloroethoxy)ethoxy]-2,4-bis(2-methylpropyl)benzene |
InChI |
InChI=1S/C18H29ClO2/c1-14(2)11-16-5-6-18(17(13-16)12-15(3)4)21-10-9-20-8-7-19/h5-6,13-15H,7-12H2,1-4H3 |
InChI-Schlüssel |
GGRIASCZKHAHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=C(C=C1)OCCOCCCl)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


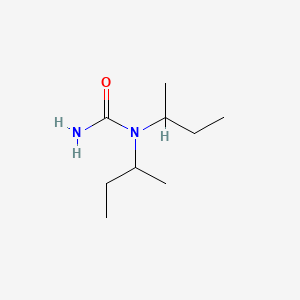
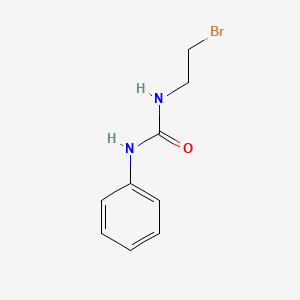
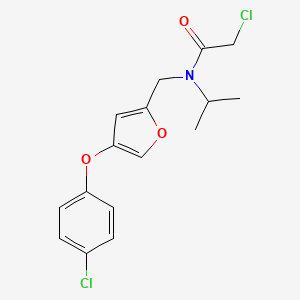
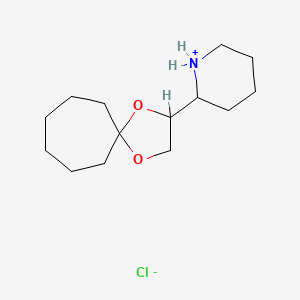
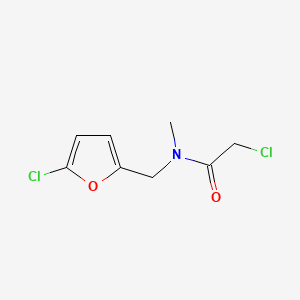

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
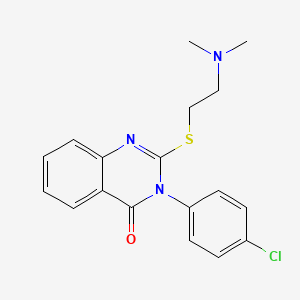
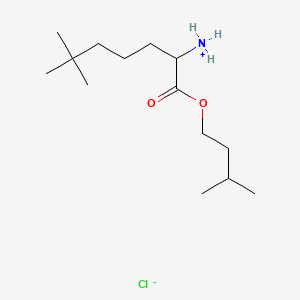
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
